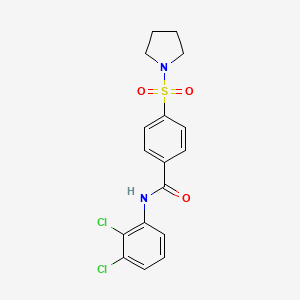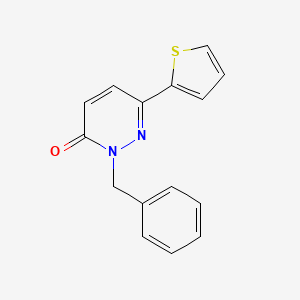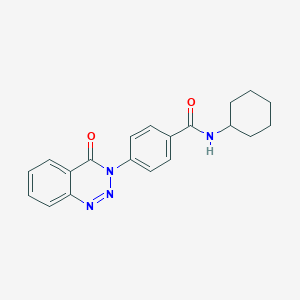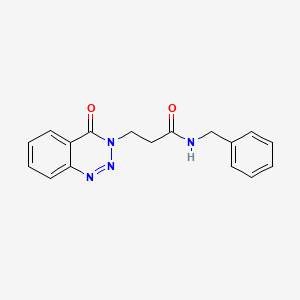
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as 2,3-DCPA, is a synthetic organosulfur compound with a broad range of applications in scientific research. It is a colorless solid that is insoluble in water and has a low melting point. 2,3-DCPA has been studied for its potential as an inhibitor of enzymes, as a substrate for research in metabolic pathways, and as a tool for investigating the effects of environmental pollutants.
科学的研究の応用
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450, which are involved in inflammation and drug metabolism, respectively. It has also been used as a substrate for research in metabolic pathways, such as the glucuronidation and sulfation of drugs. Additionally, N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used as a tool for investigating the effects of environmental pollutants, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).
作用機序
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also a substrate for research in metabolic pathways, such as glucuronidation and sulfation. It binds to the enzyme responsible for the reaction and is converted into the desired product.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation and drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the glucuronidation and sulfation of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is straightforward. Additionally, it is soluble in organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use. It is not soluble in water, and its low melting point makes it difficult to use in experiments that require high temperatures.
将来の方向性
There are several possible future directions for N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide research. One potential area of research is to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, its potential as a tool for investigating the effects of environmental pollutants, such as PCBs and PCDDs, should be investigated further. Furthermore, its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases should be explored. Finally, its safety profile should be studied in order to ensure its safe use in laboratory experiments.
合成法
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized from the reaction of 3-chloro-4-hydroxybenzoic acid and pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically high, up to 95%.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFFKGVYJQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)